rac Rasagiline-13C3 Mesylate

Übersicht

Beschreibung

Es handelt sich um einen hochpotenten und selektiven irreversiblen Inhibitor der mitochondrialen Monoaminoxidase, der sich speziell auf die Monoaminoxidase B und A im Gehirn richtet . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat bedeutende Anwendungen in der Erforschung neurodegenerativer Erkrankungen wie Parkinson .

Wirkmechanismus

Target of Action

Rac Rasagiline-13C3 Mesylate, also known as Rasagiline 13C3 mesylate racemic, is a selective irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that regulates the metabolic degradation of catecholamines and serotonin .

Mode of Action

Rasagiline-13C3 Mesylate acts by irreversibly inhibiting MAO-B . This inhibition leads to an increase in extracellular levels of dopamine in the striatum .

Biochemical Pathways

By inhibiting MAO-B, Rasagiline-13C3 Mesylate prevents the breakdown of dopamine, thereby increasing its availability . This results in enhanced dopaminergic function in the brain, which is beneficial in diseases like Parkinson’s where dopamine levels are reduced .

Pharmacokinetics

The pharmacokinetics of Rasagiline-13C3 Mesylate have been studied in healthy subjects . The study found that the bioequivalence of major pharmacokinetic parameters (AUC 0–t and AUC 0–∞) and the maximum observed serum concentration (C max) were within the acceptable range for bioequivalence . The study also found that the compound showed good tolerability and a similar safety profile under both fasting and postprandial conditions .

Result of Action

The inhibition of MAO-B by Rasagiline-13C3 Mesylate leads to increased levels of dopamine in the brain . This can result in improved motor function in patients with Parkinson’s disease . Additionally, Rasagiline-13C3 Mesylate has been shown to inhibit serum and NGF withdrawal-induced apoptosis

Biochemische Analyse

Biochemical Properties

Rasagiline 13C3 mesylate racemic interacts with the mitochondrial monoamine oxidase (MAO) enzyme . It is a potent inhibitor of this enzyme, particularly the B isoform . The interaction is irreversible and highly selective .

Cellular Effects

The inhibition of MAO by Rasagiline 13C3 mesylate racemic has significant effects on cellular function. It regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . This can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rasagiline 13C3 mesylate racemic exerts its effects at the molecular level through its interaction with MAO. It binds to the enzyme and inhibits it, preventing the breakdown of neurotransmitters such as dopamine . This can lead to changes in gene expression and cellular function .

Metabolic Pathways

Rasagiline 13C3 mesylate racemic is involved in the metabolic pathway of monoamine neurotransmitters. It interacts with the MAO enzyme, which is responsible for the breakdown of these neurotransmitters

Subcellular Localization

Given its mechanism of action, it is likely to be found in the mitochondria where the MAO enzyme is located .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TVP1012 13C3 Racemat beinhaltet die Einarbeitung von Kohlenstoff-13-Isotopen in die Rasagilin-Struktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Alkin-Zwischenprodukts: Die Synthese beginnt mit der Bildung eines Alkin-Zwischenprodukts, das durch eine Reihe von Reaktionen mit Kohlenstoff-13-markierten Vorläufern erzielt wird.

Cyclisierung: Das Alkin-Zwischenprodukt unterliegt einer Cyclisierung, um die Kernstruktur von Rasagilin zu bilden.

Mesylierung: Der letzte Schritt beinhaltet die Mesylierung der Verbindung, um Rasagilin 13C3 Mesylat zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von TVP1012 13C3 Racemat folgt ähnlichen Synthesewegen, wird aber zur Deckung des Bedarfs von Forschungseinrichtungen hochskaliert. Der Prozess umfasst strenge Reaktionsbedingungen und Reinigungsschritte, um die hohe Reinheit und Isotopenmarkierung des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TVP1012 13C3 Racemat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Rasagilin, die zur Untersuchung der Pharmakokinetik und Pharmakodynamik der Verbindung verwendet werden .

Wissenschaftliche Forschungsanwendungen

TVP1012 13C3 Racemat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

TVP1012 13C3 Racemat übt seine Wirkung aus, indem es die Monoaminoxidase B und A im Gehirn irreversibel hemmt. Diese Hemmung verhindert den Abbau von Monoamin-Neurotransmittern, was zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führt . Die Selektivität der Verbindung für Monoaminoxidase B bei niedrigeren Dosen macht sie besonders nützlich bei der Behandlung der Parkinson-Krankheit .

Wissenschaftliche Forschungsanwendungen

TVP1012 13C3 racemic has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

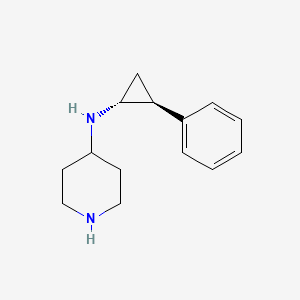

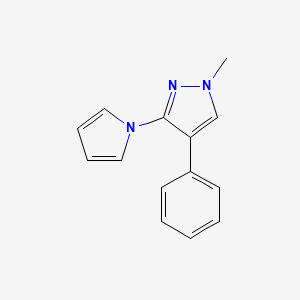

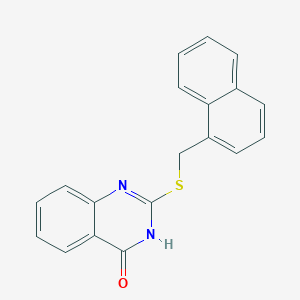

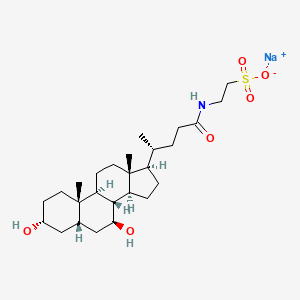

Ähnliche Verbindungen

Einzigartigkeit

TVP1012 13C3 Racemat ist aufgrund seiner Kohlenstoff-13-Markierung einzigartig, die eine präzise Verfolgung und Untersuchung in der Stoffwechsel- und pharmakokinetischen Forschung ermöglicht . Seine hohe Selektivität und Potenz als Monoaminoxidase-Inhibitor unterscheiden sie auch von anderen ähnlichen Verbindungen .

Eigenschaften

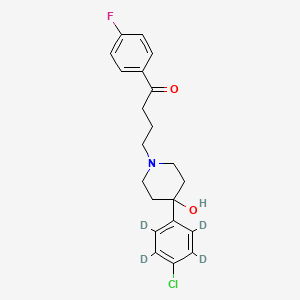

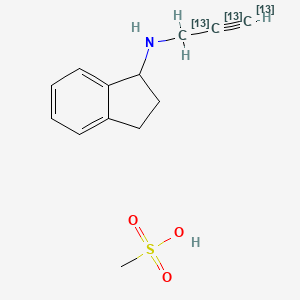

IUPAC Name |

methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-IZHPGBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676130 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216757-55-9 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)